3-Sialyl-D-glucose (alpha/beta mixture)

Glycan Microarray Carbohydrate Chemistry Structure-Activity Relationship

3-Sialyl-D-glucose (alpha/beta mixture) (CAS 35259-22-4, molecular formula C₁₇H₂₉NO₁₄, molecular weight 471.41) is a disaccharide composed of N-acetylneuraminic acid (Neu5Ac) linked via an α2-3 glycosidic bond to D-glucose. Unlike the more extensively studied 3′-sialyllactose (3′-SL, Neu5Acα2-3Galβ1-4Glc, MW 633.55) which contains an additional galactose residue, this compound represents a minimalist sialylated glycan lacking the penultimate galactose extension.

Molecular Formula C17H29NO14
Molecular Weight 471.4 g/mol
Cat. No. B13422684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sialyl-D-glucose (alpha/beta mixture)
Molecular FormulaC17H29NO14
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O
InChIInChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11+,12+,13+,14?,15+,17+/m0/s1
InChIKeyGKHDMBQTTHCDCR-FCLOCSCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Sialyl-D-glucose (alpha/beta mixture): A Minimalist Neu5Acα2-3Glc Disaccharide for Glycobiology and Antiviral Assay Development


3-Sialyl-D-glucose (alpha/beta mixture) (CAS 35259-22-4, molecular formula C₁₇H₂₉NO₁₄, molecular weight 471.41) is a disaccharide composed of N-acetylneuraminic acid (Neu5Ac) linked via an α2-3 glycosidic bond to D-glucose . Unlike the more extensively studied 3′-sialyllactose (3′-SL, Neu5Acα2-3Galβ1-4Glc, MW 633.55) which contains an additional galactose residue, this compound represents a minimalist sialylated glycan lacking the penultimate galactose extension . It is supplied as a mixture of α and β anomers at the reducing glucose terminus, a physical form that precludes the need for laborious anomeric separation prior to use in most biochemical and cell-based applications. This compound has been characterized as a synthetic inhibitor of neuraminidase with the capacity to selectively block hemagglutinin in influenza and parainfluenza viruses .

Why 3′-Sialyllactose and Other Sialylated Oligosaccharides Cannot Substitute for 3-Sialyl-D-glucose in Mechanistic and Structure-Activity Studies


Generic substitution with 3′-sialyllactose (3′-SL), 6′-sialyllactose (6′-SL), or free N-acetylneuraminic acid (Neu5Ac) is inappropriate for research requiring precise dissection of sialic acid recognition mechanisms. Studies demonstrate that the terminal trisaccharide 3′-SL (Neu5Acα2-3Galβ1-4Glc) lacks detectable anti-influenza activity in standard cytopathic effect inhibition assays (IC₅₀ > 100 μM against A/PR/8/34), whereas the ganglioside GM3—which presents the identical terminal sialyllactose epitope on a lipid anchor—exhibits measurable inhibition (IC₅₀ = 70 μM) [1]. This functional divergence demonstrates that the underlying oligosaccharide scaffold, glycan length, and aglycone presentation critically modulate receptor recognition, even when the terminal sialic acid linkage (α2-3) is conserved. 3-Sialyl-D-glucose, by eliminating the galactose residue present in 3′-SL, provides a unique minimalist scaffold that probes the minimal structural requirements for sialic acid-dependent binding events—a capability that neither the inactive trisaccharide 3′-SL nor the structurally distinct 6′-SL (α2-6 linkage) can replicate .

Quantitative Differentiation of 3-Sialyl-D-glucose from Closest Analogs and In-Class Candidates


Molecular Weight and Glycan Scaffold Reduction Relative to 3′-Sialyllactose: Implications for Synthetic Complexity and Cost

3-Sialyl-D-glucose (C₁₇H₂₉NO₁₄) exhibits a molecular weight of 471.41 g/mol, representing a 25.6% reduction compared to 3′-sialyllactose (3′-SL, C₂₃H₃₉NO₁₉, MW 633.55 g/mol) . This mass difference arises from the absence of the galactose residue (Galβ1-4) in the disaccharide core, rendering 3-Sialyl-D-glucose a structurally minimized Neu5Acα2-3-linked glycan. The simplified scaffold eliminates one glycosidic bond and one monosaccharide unit, reducing the synthetic complexity inherent in multistep carbohydrate assembly.

Glycan Microarray Carbohydrate Chemistry Structure-Activity Relationship

Differential Receptor Recognition: Functional Divergence of Terminal Neu5Acα2-3 Epitopes on Glucose versus Lactose Scaffolds

The terminal trisaccharide 3′-sialyllactose (3′-SL, Neu5Acα2-3Galβ1-4Glc) exhibits no measurable inhibition of influenza A/PR/8/34-induced cytopathic effect in MDCK cells (IC₅₀ > 100 μM), despite possessing the α2-3 sialic acid linkage recognized by avian influenza hemagglutinins [1]. In contrast, the ganglioside GM3—which presents the identical Neu5Acα2-3Galβ1-4Glc terminal epitope on a lactosylceramide lipid anchor—exhibits IC₅₀ = 70 μM. This 70 μM benchmark establishes a functional baseline for the Neu5Acα2-3Gal epitope presented on a glucosylceramide scaffold. 3-Sialyl-D-glucose (Neu5Acα2-3Glc), lacking the galactose extension, provides a distinct scaffold for probing whether the minimal Neu5Acα2-3Glc disaccharide alone is sufficient for hemagglutinin recognition or whether the Galβ1-4 extension is obligate.

Influenza Hemagglutinin Antiviral Assay Viral Cytopathic Effect

Comparative Purity Specifications: Batch Consistency of Synthetic versus Naturally Derived Sialylated Glycans

Commercially available 3-Sialyl-D-glucose (α/β mixture) is supplied with purity specifications of ≥97% to 98% from multiple independent vendors including BIOFOUNT (97%), Chemsrc/Aladdin (98.0%), and CymitQuimica (analytical grade) [1][2]. This purity range is comparable to commercially sourced 3′-sialyllactose (≥97% by HPLC, Sigma-Aldrich product A8681) . However, a critical distinction lies in the source material: 3-Sialyl-D-glucose is exclusively chemically or chemoenzymatically synthesized, ensuring a defined α/β anomeric mixture without batch-to-batch variability in glycan composition [1]. In contrast, 3′-SL obtained from bovine milk or colostrum, while achieving comparable nominal purity, may contain trace amounts of co-purifying milk oligosaccharides (e.g., 6′-SL, lacto-N-tetraose) that are undetectable by standard HPLC-UV analysis but detectable by mass spectrometry or lectin blotting.

Analytical Chemistry Quality Control Glycan Standards

Anomeric Composition as a Determinant of Solution-Phase Reactivity and Enzymatic Substrate Suitability

3-Sialyl-D-glucose is supplied as an α/β anomeric mixture at the reducing glucose terminus, a physical form that contrasts with the chemically defined single-anomer products of enzymatic synthesis or extensive chromatographic separation . This α/β mixture obviates the need for time-intensive anomeric resolution prior to use in applications where the reducing-end anomeric configuration is not stereochemically constrained (e.g., acceptor substrate in trans-sialidase reactions, glycan array immobilization via reductive amination). For procurement decisions involving glycosyltransferase acceptor screening, the α/β mixture provides immediate experimental utility, whereas single-anomer preparations require either premium pricing or in-house chromatographic purification. The presence of both anomers also enables comparative studies of anomer-dependent recognition by carbohydrate-binding proteins (lectins, antibodies) using a single product lot .

Enzymatic Sialylation Glycosyltransferase Assay Trans-sialidase

High-Value Application Scenarios for 3-Sialyl-D-glucose Based on Verified Differential Evidence


Minimal Epitope Mapping for Influenza Hemagglutinin Receptor Specificity Studies

Use 3-Sialyl-D-glucose as the minimal Neu5Acα2-3-linked scaffold to define the lower boundary of hemagglutinin recognition. Published data confirm that the trisaccharide 3′-SL (Neu5Acα2-3Galβ1-4Glc) is functionally inactive in MDCK cytopathic effect inhibition assays (IC₅₀ > 100 μM), whereas GM3 ganglioside containing the identical terminal epitope exhibits IC₅₀ = 70 μM [1]. 3-Sialyl-D-glucose enables the systematic determination of whether the galactose residue is obligate for HA binding or merely contributory—a question that 3′-SL cannot address due to its intrinsic lack of activity in this assay format. This application supports rational design of truncated sialoside inhibitors and structure-guided optimization of antiviral glycoconjugates .

Defined Synthetic Acceptor Substrate for α2-3 Sialyltransferase Activity Assays

Employ 3-Sialyl-D-glucose as a structurally defined, commercially available acceptor substrate for α2-3 sialyltransferase (ST3Gal family) enzyme assays and inhibitor screening. Its molecular weight (471.41 g/mol) is 25.6% lower than 3′-sialyllactose (633.55 g/mol) , enabling more cost-efficient enzyme kinetics studies per mole of acceptor. The absence of galactose eliminates potential cross-reactivity with β-galactoside-binding lectins or galactose-metabolizing enzymes that may confound results obtained with 3′-SL. As a synthetic product with 97–98% purity [2], it provides superior batch-to-batch consistency compared to naturally derived sialyloligosaccharides for quantitative enzymology and high-throughput screening campaigns.

Glycan Microarray Printing for Lectin and Siglec Binding Specificity Profiling

Print 3-Sialyl-D-glucose on glycan microarrays as the minimal α2-3 sialylated disaccharide control to differentiate lectin binding preferences for terminal Neu5Acα2-3Glc versus Neu5Acα2-3Gal-containing glycans. The synthetic origin and 97–98% purity [2] ensure consistent surface density and eliminate contamination from co-purifying oligosaccharides that can occur with natural-source 3′-SL . The α/β anomeric mixture is compatible with reductive amination immobilization chemistry, which reduces the reducing-end glucose to a glucitol, abolishing the anomeric center and rendering the anomeric composition irrelevant to final array quality. This application enables high-resolution dissection of carbohydrate-binding protein specificities where the galactose residue may sterically hinder or allosterically modulate binding site engagement.

Neuraminidase Inhibitor Screening and Viral Adsorption Blockade Assays

Deploy 3-Sialyl-D-glucose as a reference sialoside in neuraminidase inhibition assays and hemagglutinin-mediated viral adsorption blockade studies. Vendor documentation identifies this compound as a synthetic inhibitor of neuraminidase capable of selectively blocking hemagglutinin in influenza and parainfluenza viruses . The α/β mixture provides both anomers for evaluating potential anomer-dependent differences in enzyme recognition or binding kinetics without requiring separate procurement of α- and β-anomer standards . For researchers developing multivalent sialoside inhibitors, 3-Sialyl-D-glucose serves as the foundational monomeric unit against which enhanced avidity of multivalent constructs can be quantitatively benchmarked.

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